Cas no 875309-92-5 ((S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate)

(S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate structure
875309-92-5 structure
Product Name:(S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate
Numero CAS:875309-92-5
MF:C38H48N4O6
MW:656.810930252075
CID:1904837
PubChem ID:124088104
Update Time:2025-04-21

(S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpho lino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate
    • (
    • A-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
    • L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester
    • DTXSID401114882
    • AS)-
    • benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
    • (I+/-S)-I+/--[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester
    • (S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate
    • SCHEMBL18257499
    • 875309-92-5
    • Inchi: 1S/C38H48N4O6/c1-28(2)24-33(37(45)41-34(25-30-14-8-4-9-15-30)38(46)48-27-31-16-10-5-11-17-31)40-36(44)32(19-18-29-12-6-3-7-13-29)39-35(43)26-42-20-22-47-23-21-42/h3-17,28,32-34H,18-27H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33-,34-/m0/s1
    • Chiave InChI: TYLHGIYRTFHMRN-AFEGWXKPSA-N
    • Sorrisi: O1CCN(CC1)CC(N[C@H](C(N[C@H](C(N[C@H](C(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1)=O)CC(C)C)=O)CCC1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 656.35738526Da
  • Massa monoisotopica: 656.35738526Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 21
  • Complessità: 984
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 126Ų

(S)-Benzyl 2-((S)-4-methyl-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate Letteratura correlata

Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd